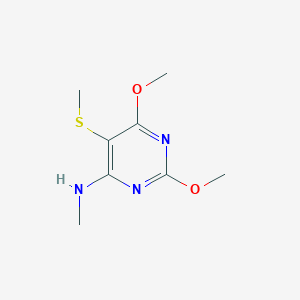
2,6-Dimethoxy-N-methyl-5-(methylsulfanyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their diverse biological and pharmacological activities. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of methoxy groups at positions 2 and 6, a methyl group at the nitrogen atom, and a methylthio group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxypyrimidine and methylthiol.
Methylation: The nitrogen atom in the pyrimidine ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Thiomethylation: The methylthio group is introduced at position 5 through a nucleophilic substitution reaction using a suitable thiolating agent like methylthiol and a catalyst such as copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Medicine: Research into its potential as an anti-inflammatory, antiviral, and anticancer agent is ongoing.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxy-4-aminopyrimidine: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
2,6-Dimethoxy-N-methylpyrimidin-4-amine: Lacks the methylthio group, affecting its pharmacological properties.
5-Methylthio-2,6-dimethoxypyrimidine: Lacks the N-methyl group, altering its interaction with biological targets.
Uniqueness
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research applications.
Propiedades
Número CAS |
89587-72-4 |
|---|---|
Fórmula molecular |
C8H13N3O2S |
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-methyl-5-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3O2S/c1-9-6-5(14-4)7(12-2)11-8(10-6)13-3/h1-4H3,(H,9,10,11) |
Clave InChI |
MXZJUUJULRVWJC-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=NC(=N1)OC)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




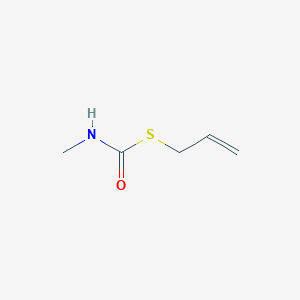

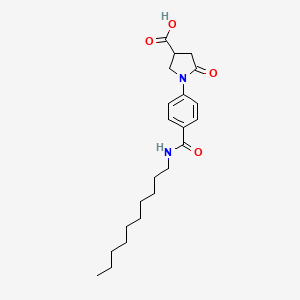
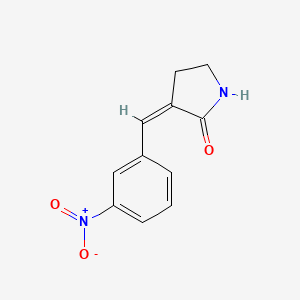
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)



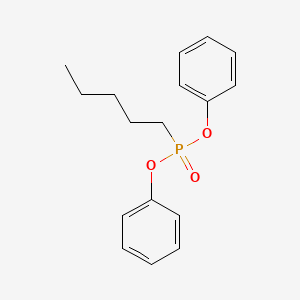
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)

